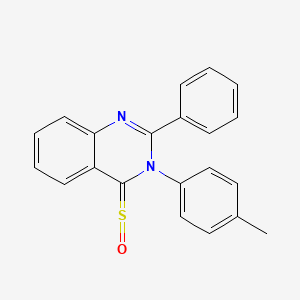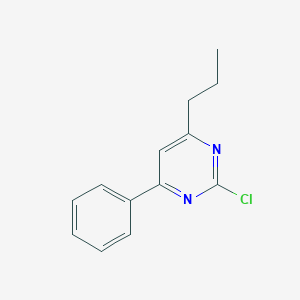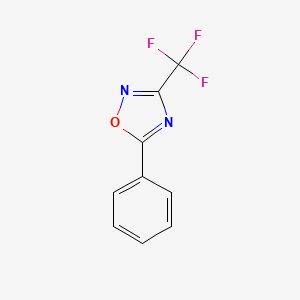![molecular formula C11H16ClNO3 B14398180 2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride CAS No. 88720-20-1](/img/structure/B14398180.png)
2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride is an organic compound that features a methoxy and methyl-substituted phenyl ring attached to an amino acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride typically involves the reaction of 4-methoxy-3-methylbenzylamine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the chloroacetic acid, leading to the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions such as temperature, solvent, and concentration to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methylphenylmethylamino acetic acid.
Reduction: Formation of 2-[(4-Methoxy-3-methylphenyl)methylamino]ethanol.
Substitution: Formation of 2-[(4-Methylphenyl)methylamino]acetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-Methylphenyl)methylamino]acetic acid
- 4-Methoxy-3-methylphenylboronic acid
- 3-(4-Methoxy-3-methylphenyl)acrylic acid
Uniqueness
2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the amino acetic acid moiety provides a versatile scaffold for further modifications and applications.
Eigenschaften
CAS-Nummer |
88720-20-1 |
|---|---|
Molekularformel |
C11H16ClNO3 |
Molekulargewicht |
245.70 g/mol |
IUPAC-Name |
2-[(4-methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8-5-9(3-4-10(8)15-2)6-12-7-11(13)14;/h3-5,12H,6-7H2,1-2H3,(H,13,14);1H |
InChI-Schlüssel |
BGEPYHOWCPPSJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CNCC(=O)O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine](/img/structure/B14398104.png)
![Methyl 2-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoate](/img/structure/B14398111.png)
![Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14398114.png)
![Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl-](/img/structure/B14398120.png)
![1-[4-(2-Chlorophenyl)-1-{[dichloro(fluoro)methyl]sulfanyl}-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14398136.png)



![2,2'-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid](/img/structure/B14398158.png)
![4-Methoxy-7-[methyl(octadecyl)amino]naphthalene-1-sulfonic acid](/img/structure/B14398161.png)
![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14398172.png)


